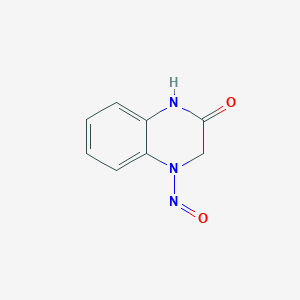

4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitroso-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-8-5-11(10-13)7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRZHTKRWUWXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10522344 | |

| Record name | 4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53374-52-0 | |

| Record name | 4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 4 Nitroso 3,4 Dihydroquinoxalin 2 1h One and Nitroso Quinoxalinone Derivatives

Intrinsic Reactivity of the Nitroso Group

The chemical behavior of the nitroso (NO) group is distinct and multifaceted, characterized by a delicate balance of electronic properties and a tendency to exist in equilibrium between monomeric and dimeric forms.

Electrophilic and Nucleophilic Characteristics of the Nitrosyl Moiety

The nitrosyl moiety exhibits a notable dualistic reactivity, capable of acting as both an electrophile and a nucleophile. at.ua This ambivalence is rooted in its electronic structure. The nitrogen atom, with its lone pair of electrons, can act as a nucleophilic center. at.uavaia.com Conversely, the significant electronegativity of the adjacent oxygen atom induces a partial positive charge on the nitrogen, making it susceptible to attack by nucleophiles. at.ua This renders the nitroso group an electrophilic entity.

In the context of aromatic systems, the nitroso group is generally considered an ortho-para directing group for electrophilic aromatic substitution, a consequence of the nitrogen's lone pair participating in resonance and donating electron density to the ring. vaia.comstackexchange.com However, it is simultaneously a deactivating group due to the inductive electron-withdrawing effect of the electronegative nitrogen and oxygen atoms. stackexchange.com The electrophilic character is not limited to the nitrogen atom. In certain organocatalytic reactions, such as the proline-catalyzed α-oxygenation of carbonyl compounds, nitrosobenzene (B162901) has been shown to act as an electrophile at the oxygen atom. stackexchange.com Computational studies suggest this selectivity arises from the interaction between the basic nitrogen of the nitroso group and an acidic proton from the catalyst, which makes the oxygen atom the preferred site for nucleophilic attack by the enamine. stackexchange.com This dual reactivity allows the nitroso group to participate in a wide array of chemical transformations, including specific cycloadditions and substitution reactions. at.uaresearchgate.net

Monomer-Dimer Equilibrium and its Influence on Reactivity

A defining characteristic of many C-nitroso compounds, particularly aromatic ones, is their existence in a dynamic equilibrium between a colored monomeric form (typically blue or green) and a colorless or yellowish dimeric azodioxy form. at.uafkit.hrmdpi.com This equilibrium involves three distinct species: the monomer, a Z-dimer (cis), and an E-dimer (trans). fkit.hr The position of this equilibrium is sensitive to various factors including solvent, temperature, and concentration. fkit.hr

The dimerization process itself highlights the ambivalent electronic nature of the nitroso group, where one monomer acts as a nucleophile and the other as an electrophile. at.ua Kinetic studies indicate that at low temperatures, monomeric molecules dimerize under kinetic control to preferentially form the Z-dimer. fkit.hr At higher temperatures, the equilibrium shifts to favor the thermodynamically more stable E-dimer. fkit.hr The propensity for dimerization is also influenced by substituents on the aromatic ring; electron-withdrawing groups tend to enhance dimerization, while electron-donating groups can diminish it. at.uaacs.org

This monomer-dimer equilibrium has a profound influence on reactivity, as it is generally the monomeric form that participates in reactions such as the nitroso ene reaction. The dissociation of the dimer is a prerequisite for these transformations. illinois.edu In the solid state, this equilibrium can be manipulated photochemically. UV irradiation at cryogenic temperatures (e.g., 12 K) can cleave the dimer into monomers, a process that can be reversed by exposure to visible light or by warming, creating a photothermal "chemical switch". fkit.hrmdpi.comfigshare.com In aqueous solutions, the equilibrium for compounds like p-nitrosocumene heavily favors the dimer, a preference that can be reversed by encapsulation of the monomer within water-soluble organic hosts. acs.org

Below is a table summarizing thermodynamic data for the dissociation of substituted nitrosobenzene dimers in solution, illustrating the influence of substituents on the equilibrium.

| Substituent | Solvent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG°298 (kJ/mol) |

| 4-H | CCl₄ | 61.1 | 148 | 16.9 |

| 4-Me | CCl₄ | 58.6 | 144 | 15.7 |

| 4-Cl | CCl₄ | 62.8 | 145 | 19.6 |

| 4-NMe₂ | CCl₄ | 48.1 | 142 | 5.8 |

| 3-Me | CDCl₃ | 58.1 | 140 | 16.4 |

| Data adapted from studies on monomer-dimer equilibria of nitroso-compounds. fkit.hr |

Intermolecular and Intramolecular Reaction Pathways

Nitroso quinoxalinones engage in characteristic reactions of nitroso compounds, most notably the ene reaction, which serves as a valuable method for allylic functionalization. The mechanism of this reaction has been a subject of extensive investigation.

Ene Reactions of Nitroso Compounds: Detailed Mechanistic Investigations

The nitroso ene reaction is a powerful tool for forming carbon-nitrogen and oxygen-hydrogen bonds in a single step, providing direct access to allylic hydroxylamines from alkenes. acs.org While early discussions considered a concerted pericyclic mechanism, a large body of theoretical and experimental work now indicates that for most substrates, the reaction proceeds through a stepwise mechanism. acs.orgucl.ac.ukacs.org However, a concerted pathway has been identified for specific substrates, such as the reaction between nitrosomethane (B1211736) and o-isotoluene, where aromatic stabilization of the product makes the concerted path both kinetically and thermodynamically favorable. acs.orgacs.orgnih.gov

Detailed computational studies using methods such as B3LYP, CASPT2, and UCCSD(T) have provided compelling evidence that the nitroso ene reaction typically follows a stepwise path involving a polarized diradical intermediate as an obligatory species on the reaction coordinate. acs.orgrsc.orgacs.orgnih.gov The reaction initiates with the formation of this intermediate, which represents the rate-determining step. acs.orgpku.edu.cn This intermediate is described as having an electronic structure that is a hybrid between a pure diradical and a closed-shell zwitterionic species. acs.orgnih.gov

The general mechanism can be summarized as follows:

Reactants (Alkene + R-NO) ⇌ [Polarized Diradical Intermediate] → Ene Product The formation of the polarized diradical is often reversible to some extent. rsc.orgrsc.org

The stepwise mechanism involving a polarized diradical intermediate successfully explains the high regioselectivity and stereoselectivity observed in nitroso ene reactions. acs.orgnih.gov A key feature of these diradical intermediates is the presence of unusually high barriers to rotation around the newly formed, formally single, carbon-nitrogen bond. rsc.orgrsc.org This high rotational barrier is attributed to a combination of a weak C-N bonding interaction and an intramolecular C-H···O hydrogen bond. rsc.orgnih.gov

Consequently, rotation is significantly slower than the subsequent hydrogen abstraction or cyclization steps. nih.gov This restricted rotation allows the intermediate to maintain the stereochemical information of the starting alkene, leading to stereochemical retention in the product. rsc.orgrsc.org

The regioselectivity of the hydrogen abstraction is governed by steric and electronic factors in the transition state. For trisubstituted alkenes, there is a strong preference for abstraction of a hydrogen from the most sterically crowded end of the double bond. acs.orgrsc.org This is often referred to as the "skew effect," where steric repulsion in the transition state directs the enophile. acs.org Specifically, the reaction favors abstraction of the allylic hydrogen designated as "twix" (on the most crowded end and most crowded side of the alkene), as illustrated in numerous experimental and computational studies. acs.orgrsc.org

The table below shows the regioselectivity in the ene reaction of an iminonitroso agent with geraniol, demonstrating the preference for reaction at the more substituted double bond.

| Reactant | Product (6,7-adduct) | Yield (%) | Product (2,3-adduct) | Yield (%) | Total Yield (%) |

| Geraniol | 5a | 58 | 6a | 17 | 75 |

| Geraniol | 5b | 65 | 6b | 18 | 83 |

| Geraniol | 5c | 70 | 6c | 19 | 89 |

| Data adapted from experimental studies on the ene reactions of iminonitroso agents. nih.gov |

Nucleophilic Additions to the Nitroso Functionality

The nitroso group is inherently electrophilic and susceptible to attack by a wide range of nucleophiles. researchgate.netresearchgate.net In the context of quinoxaline (B1680401) derivatives, this reactivity has been explored for the synthesis of functionalized heterocyclic systems. Nucleophilic substitution reactions on the quinoxaline ring are a common strategy for introducing new substituents. rsc.orgnih.gov

The electrophilicity of the nitroso group means it readily reacts with nitrogen nucleophiles, such as primary and secondary amines, as well as sulfur and oxygen nucleophiles. researchgate.net For instance, the reaction of 2-chloro-3-methylquinoxaline (B189447) with aromatic amines proceeds via nucleophilic attack to form 2-arylamino-3-methylquinoxalines. aun.edu.eg While this example is on a chloro-derivative, the principle extends to the nitroso group, which can be targeted by C-nucleophiles. The addition of C-nucleophiles to the electron-deficient quinoxaline ring system has been extensively studied, often requiring an oxidizing agent to achieve rearomatization. nih.gov However, in some cases, such as the reaction with resorcinol, rearomatization can occur without an external oxidant. nih.gov The electrophilic nature of the quinoxaline core facilitates attack, particularly when activated by an N-oxide or, in this case, an N-nitroso group. rsc.org

Reactions with Electrophiles (e.g., O-Alkylation)

Conversely, the nitroso group can also exhibit nucleophilic character, typically through its oxygen atom. researchgate.net This allows it to react with various electrophiles. A prime example of this reactivity is the O-alkylation of the nitroso group. In the alkylation of 3-ethylquinoxalin-2(1H)-one, an ethyl group is introduced at the N1 position using ethyl bromide in the presence of a base. sapub.org While this demonstrates alkylation on the ring nitrogen, a similar principle applies to the oxygen of the N-nitroso group, which can attack an alkyl halide or another electrophilic carbon source. This nucleophilic nature is a key aspect of the versatile reactivity profile of nitroso compounds. researchgate.netresearchgate.net

Hetero Diels-Alder and Related Cycloaddition Reactions

Nitroso compounds are powerful dienophiles in hetero-Diels-Alder (HDA) reactions, a feature that provides efficient access to 3,6-dihydro-1,2-oxazine heterocycles. nih.govrsc.org This [4+2] cycloaddition allows for the stereospecific introduction of both a carbon-nitrogen and a carbon-oxygen bond in a single step. nih.gov The N=O double bond of the nitroso group in 4-nitroso-3,4-dihydroquinoxalin-2(1H)-one can react with a 1,3-diene to form a six-membered ring.

These reactions are known for their high regio- and stereoselectivity. nih.gov The reactivity of the nitroso dienophile is enhanced by electron-withdrawing groups, making nitrosocarbonyl and related species particularly effective. nih.govrsc.org The reaction between nitrosoarenes and alkynes has also been studied, which proceeds through a stepwise mechanism involving the formation of a vinyl diradical intermediate. nih.gov The utility of these cycloadditions has been demonstrated in the synthesis of novel, highly functionalized heterocycles from masked o-benzoquinones and nitroso dienophiles. rsc.org The generation of reactive nitrosoalkenes from α-bromo oximes can be mediated by catalysts like hydrotalcite, which then undergo in-situ [4+2] cycloadditions. arkat-usa.org

An exotic example in quinoxalinone chemistry is a photoassisted intramolecular [4+2] cycloaddition, which provides access to complex spirocyclic quinoxalin-2-one systems. uit.no This highlights the potential for using the quinoxalinone core's photoactive nature to initiate cycloadditions. uit.no

Table 1: Examples of Hetero-Diels-Alder Reactions with Nitroso Compounds

| Diene | Dienophile | Product Type | Reference |

| 1,3-Cyclic Dienes | β-Fluoro-β-nitrostyrenes | Monofluorinated Norbornenes | beilstein-journals.org |

| Thebaine | Acylnitroso compounds | Bicyclic Cycloadducts | nih.gov |

| 1-Amino-3-siloxy-1,3-butadienes | Unactivated Carbonyls/Imines | Dihydro-4-pyrones / Dihydro-4-pyridones | organic-chemistry.org |

| Masked o-benzoquinones | Nitroso compounds | Fused Heterocycles | rsc.org |

Radical Relay Reactions and Photoinitiated Transformations

The nitroso group is an excellent participant in radical reactions, often acting as a radical acceptor. researchgate.netresearchgate.net Recent research has focused on photoinitiated transformations where this compound and its analogs undergo radical relay reactions. A notable example is the visible-light-initiated reaction of quinoxalin-2(1H)-ones with acyloxy nitroso compounds. researchgate.net This process enables a difunctionalization of the quinoxalinone, constructing C-C and N-N bonds simultaneously through a radical relay mechanism. researchgate.net

Another significant development is the visible-light-induced radical relay cyclization, which couples quinoxalin-2(1H)-ones with allyloxy-tethered aryl iodides using polysulfide anions as a photocatalyst. nih.govresearchgate.net This method provides efficient access to complex molecules bearing both quinoxalin-2(1H)-one and 2,3-dihydrobenzofuran (B1216630) motifs under mild conditions. nih.gov

Furthermore, an organophotoredox-catalyzed 1,6-radical addition of 3,4-dihydroquinoxalin-2-ones to para-quinone methides has been developed. nih.gov In this process, the dihydroquinoxalin-2-one is excited by a photocatalyst, leading to the formation of an α-amino radical that adds to the para-quinone methide. nih.gov Mechanistic studies, including quantum yield calculations, confirm a photoredox catalytic cycle rather than a radical chain process. nih.gov

Reactivity of the Quinoxalinone Ring System

Beyond the chemistry of the nitroso group, the quinoxalinone scaffold itself is a platform for diverse functionalization reactions, particularly at the C3 position.

C-H Functionalization at the C3 Position

Direct C-H functionalization at the C3 position of the quinoxalin-2(1H)-one ring is the most efficient and atom-economical method for synthesizing a wide array of derivatives. nih.govmdpi.comresearchgate.net This area has seen significant progress, with numerous protocols developed for arylation, alkylation, trifluoromethylation, hydroxylation, and more. mdpi.comnih.govresearchgate.net

These transformations can be achieved under various conditions, including transition-metal-catalyzed, metal-free, and photocatalytic systems. mdpi.comrsc.org For example, hypervalent iodine(III) reagents have been widely used for C3-arylation and C3-alkylation. nih.govresearchgate.net A plausible mechanism for these reactions often involves the generation of a radical species (e.g., an aryl or alkyl radical) which then adds to the C3 position of the quinoxalin-2(1H)-one. nih.gov The resulting intermediate is then oxidized to afford the final product. nih.gov

Visible-light photocatalysis has emerged as a powerful tool for these functionalizations. mdpi.com Heterogeneous photocatalysts, such as graphitic carbon nitride (g-C₃N₄), have been employed for C3-arylation and C3-hydroxylation reactions under aerobic conditions. mdpi.com These methods offer green and practical routes for producing diverse quinoxalinone derivatives. mdpi.com

Table 2: Selected C3-H Functionalization Reactions of Quinoxalin-2(1H)-ones

| Functionalization | Reagent/Catalyst | Conditions | Reference |

| Arylation | Arylhydrazines / PhIO | Oxygen | nih.gov |

| Arylation | Diaryliodonium salts | Radical process | nih.gov |

| Arylation | Arylhydrazines / g-C₃N₄/NaI | Blue light, O₂ | mdpi.com |

| Trifluoroalkylation | Alkenes / CF₃SO₂Na / 2D-COF-5 | Visible light | mdpi.com |

| Alkylation | Alkenes / Sulfate radical anion | Metal-free, heat | researchgate.net |

| Hydroxylation | g-C₃N₄ / Air | Visible light | mdpi.com |

| Acylation | α-Oxocarboxylic acids / BaTiO₃ | Piezocatalysis, solvent-free | mdpi.com |

Difunctionalization and Annulation Strategies

More advanced synthetic strategies involve the difunctionalization of the quinoxalinone core or the construction of new fused-ring systems through annulation. Difunctionalization allows for the simultaneous introduction of two functional groups. A recently developed copper-catalyzed carbogermylation of alkenes proceeds through a 3,4-difunctionalization of quinoxalin-2(1H)-one, forming C-C and N-O bonds via a radical relay process. nih.gov

Annulation reactions build new rings onto the existing quinoxaline framework, leading to complex polycyclic structures. arkat-usa.org For instance, pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives have been synthesized via a copper-catalyzed oxidative [3+2]-annulation of quinoxalin-2(1H)-one and oxime-O-acetates. researchgate.net Electrochemical methods have also been employed for the synthesis of tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones through the annulation of quinoxalin-2(1H)-ones with N-arylglycines. researchgate.net These strategies often involve the C-H activation of the quinoxalinone ring followed by cyclization. rsc.org Palladium-catalyzed reductive annulation of catechols and nitroarylamines represents another innovative route to access novel quinoxaline derivatives. rsc.org These methods are crucial for expanding the structural diversity and potential applications of quinoxaline-based compounds.

Oxidation to N-Oxides

The oxidation of the nitrogen atoms within the pyrazine (B50134) ring of quinoxaline structures to form N-oxides is a significant transformation that often imparts potent biological activities. nih.gov Quinoxaline 1,4-di-N-oxides (QdNOs), for instance, exhibit a broad spectrum of properties, including antimicrobial and antitumoral effects. nih.gov The general reactivity of the quinoxaline core suggests that it can be oxidized to the corresponding N-oxide, although the reaction can be challenging. mdpi.com

The reactivity of quinoxaline 1,4-dioxides is comparable to that of other heteroaromatic N-oxides. Most documented reactions involve modifications of the N-oxide group itself or transformations on the side chains and the benzene (B151609) ring. mdpi.com The introduction of the first N-oxide group deactivates the heterocyclic core, which can make subsequent oxidation of the second nitrogen atom difficult. mdpi.com To overcome this, potent oxidizing agents are required. A complex of hypofluorous acid with acetonitrile (B52724) has been successfully used to oxidize quinoxalines to quinoxaline 1,4-dioxides with quantitative yields, a method effective even for derivatives bearing electron-withdrawing substituents. mdpi.com

While specific studies on the direct oxidation of this compound to its corresponding N-oxide are not extensively detailed in the reviewed literature, the general principles of heteroaromatic N-oxide formation would apply. The presence of the nitroso group at the N-4 position would likely influence the reaction, potentially being transformed or eliminated under strong oxidizing conditions. The primary site of oxidation on the core structure would be the N-1 atom of the pyrazine ring. The reduction of the N-oxide group is also a synthetically valuable reaction for preparing various quinoxaline derivatives, achievable with a range of reducing agents like catalytic hydrogenation or trivalent phosphorus compounds. mdpi.com

Substituent Effects on Reactivity and Selectivity

The influence of substituents on the reactivity and selectivity of quinoxalinone derivatives is a critical aspect of their chemical behavior, dictating the outcomes of various synthetic transformations. The position and electronic nature of these substituents can have varied effects, from negligible to profound.

In certain reactions, the electronic properties of substituents on the aromatic ring of quinoxalin-2(1H)-one have been observed to have a minimal impact on reaction yield or selectivity. For example, in a photoinduced dehydrogenative amination reaction, both electron-donating and electron-withdrawing groups on the quinoxalinone ring were well-tolerated, proceeding smoothly to give the desired products in comparable yields. acs.org This suggests that for some radical-mediated processes, the intrinsic reactivity of the quinoxalinone core at a specific position dominates over substituent-induced electronic perturbations.

Conversely, the position of a substituent can be highly significant. In a study of fused-ring derivatives of quinoxalines, it was found that substituents on the C-8 position of a fused 4-pyridone ring influenced the FT-IR spectra more significantly than substitutions at the C-2 and C-3 positions on the pyrazine moiety. mdpi.com This indicates that substituents on the benzo- part of the quinoxalinone skeleton can exert a more substantial structural influence than those on the heterocyclic portion.

High regioselectivity is a common feature in the functionalization of the quinoxalin-2(1H)-one scaffold, particularly at the C3 position. acs.orgrsc.org Visible light-induced C-H functionalization via a Minisci-type reaction, for example, allows for the direct and highly selective C3-arylation of quinoxalin-2(1H)-one. rsc.org This high selectivity occurs even without a directing group, highlighting the inherent reactivity of the C3 position towards radical substitution. rsc.org However, achieving regioselectivity is not always straightforward. The synthesis of quinoxalin-2-ones from unsymmetrical o-phenylenediamines can lead to mixtures of regioisomers with little to no selectivity, presenting a challenge in controlling the reaction outcome based on the starting materials. uit.no

The presence of N-oxide functionalities dramatically alters reactivity. The di-N,N′-oxide fragment in quinoxaline 1,4-dioxides increases the reactivity of the quinoxaline core in nucleophilic substitution reactions, making it a key strategy for the diversification of these compounds. mdpi.com

The following table summarizes the observed effects of substituents on the reactivity and selectivity of quinoxalinone derivatives based on findings from various research studies.

| Reaction Type | Substituent Position | Substituent Type (Electronic Effect) | Observed Effect on Reactivity/Selectivity | Reference |

|---|---|---|---|---|

| Photoinduced Dehydrogenative Amination | Aromatic Ring (C5, C6, C7, C8) | Electron-donating (e.g., -CH₃) & Electron-withdrawing (e.g., -CF₃, -CO₂Me) | Negligible impact on reaction yield or selectivity. | acs.org |

| General (Spectroscopic) | C8 (on fused pyridone) vs. C2/C3 (on pyrazine) | Carboxylic acid/ester vs. Methyl/Phenyl | Substituents at C8 have a more significant effect on FT-IR spectra than those at C2/C3. | mdpi.com |

| Visible Light-Induced C-H Arylation (Minisci Reaction) | C3 | Not applicable (unsubstituted C-H) | Reaction proceeds with high selectivity at the C3 position without a directing group. | rsc.org |

| Synthesis from Unsymmetrical o-Phenylenediamines | Varies (e.g., C6 vs. C7) | Not specified | Afforded regioisomeric mixtures without notable selectivity. | uit.no |

| Nucleophilic Substitution | Quinoxaline Core | N-oxide groups | The di-N,N'-oxide fragment increases the reactivity of the quinoxaline core towards nucleophiles. | mdpi.com |

Theoretical and Computational Studies of 4 Nitroso 3,4 Dihydroquinoxalin 2 1h One

Electronic Structure Elucidation and Analysis

The arrangement of electrons in a molecule dictates its fundamental chemical and physical properties. Theoretical studies elucidate this electronic structure through sophisticated calculations, providing a window into the molecule's intrinsic characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. This method is favored for its balance of accuracy and computational efficiency. DFT calculations for molecules similar to 4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one, such as other quinoxalinone derivatives, typically employ hybrid functionals like B3LYP with a basis set such as 6-311G(d,p) to optimize the molecular geometry and calculate electronic properties.

Table 1: Representative DFT-Calculated Properties for a Related Quinoxalinone Derivative (1-nonyl-3-phenylquinoxalin-2-one) This table presents data from a related compound to illustrate the outputs of DFT calculations.

| Parameter | Calculated Value | Reference |

| Total Energy | -29343.5617 eV | |

| Dipole Moment | 3.0783 Debye | |

| Ionization Potential | 6.1155 eV | |

| Electron Affinity | 2.2251 eV | |

| Hardness (η) | 1.9452 | |

| Softness (σ) | 0.5141 |

A key output of DFT calculations is the description of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Table 2: Representative Frontier Orbital Energies for a Related Quinoxalinone Derivative (1-nonyl-3-phenylquinoxalin-2-one) This table illustrates typical HOMO-LUMO energy values derived from molecular orbital analysis.

| Orbital | Energy (eV) | Reference |

| HOMO | -6.1155 | |

| LUMO | -2.2251 | |

| HOMO-LUMO Gap (ΔE) | 3.8904 | **** |

Quantum chemical calculations provide a detailed picture of all molecular orbital energy levels and the contribution of individual atomic orbitals to each molecular orbital (orbital coefficients). These calculations are essential for interpreting electronic spectra (like UV-Vis) and understanding electronic transitions. For example, the primary absorption in the UV-Vis spectrum often corresponds to an electron transitioning from the HOMO to the LUMO (a π→π* transition).

By analyzing the orbital coefficients, chemists can pinpoint which parts of the molecule are most involved in specific electronic processes. In this compound, the nitrogen and oxygen atoms of the nitroso group, along with the quinoxalinone core, would be the primary focus of such an analysis to understand its electronic behavior and spectroscopic signatures.

Computational Modeling of Reaction Mechanisms

Beyond static electronic properties, computational chemistry is instrumental in mapping the energetic landscape of chemical reactions, allowing for the determination of reaction pathways and the characterization of fleeting intermediate structures.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). Computational modeling allows for the precise location and characterization of these transition states on the potential energy surface. By calculating the energy barrier (activation energy) associated with the TS, chemists can predict reaction rates and explore different possible mechanistic pathways.

For this compound, a potential reaction of interest is the nitroso-ene reaction, a process common for nitrosoarenes. Computational studies of this reaction on similar systems have identified transition states and, in some cases, short-lived intermediates like an aziridine (B145994) N-oxide. Determining the reaction pathway involves calculating the intrinsic reaction coordinate (IRC), which maps the lowest energy path from the transition state down to the reactants and products, confirming the connection between these points.

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. It is defined as the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). Computational models can predict KIEs by analyzing the vibrational frequencies of reactants and transition states for both the light and heavy isotopologues.

In the context of nitrosoarene reactions, KIEs have been used to provide evidence for stepwise mechanisms involving reversible intermediate formation. For example, in the ene reaction between a nitrosoarene and an alkene, a significant difference between intramolecular and intermolecular KIEs was rationalized by the reversible formation of an intermediate. If the hydrogen-abstraction step is rate-determining, a large primary KIE (kH/kD > 2) is expected. A smaller KIE may indicate that another step is rate-limiting or that the transition state is highly symmetrical.

Table 3: Experimental Kinetic Isotope Effects (KIE) for a Related Nitrosoarene Ene Reaction This table shows KIE data for the reaction of a nitrosoarene with deuterated tetramethylethylene (TME), illustrating how KIE values can elucidate reaction mechanisms.

| Reactant System | KIE (kH/kD) | Interpretation | Reference |

| Intermolecular (TME-d0/TME-d12) | 1.98 | Suggests reversible intermediate formation | |

| Intramolecular (cis-TME-d6) | 1.5 | Supports reversible intermediate formation | |

| Intramolecular (trans-TME-d6) | 3.0 | Indicates a significant primary isotope effect | |

| Intramolecular (gem-TME-d6) | 4.0 | Indicates a significant primary isotope effect |

These computational and theoretical frameworks are essential for building a comprehensive scientific understanding of this compound, guiding future experimental work and applications.

Conformational Analysis and Rotational Barriers

The conformational landscape of this compound is primarily dictated by the puckering of the dihydro-pyrazine ring and the rotational barrier around the N-N bond of the nitroso group. While specific experimental or high-level computational studies on the conformational analysis of this compound are not extensively available in the literature, valuable insights can be drawn from studies on related N-nitroso compounds and heterocyclic systems.

The presence of the N-nitroso group introduces the possibility of E/Z isomerism due to the restricted rotation around the N-N bond, a phenomenon well-documented in N-nitrosamines nih.govnih.gov. The energy barrier to this rotation is influenced by the electronic effects of the substituents on the nitrogen atom nih.gov. In the context of this compound, the quinoxalinone ring system would electronically influence this barrier. Molecular modeling studies on other C-nitroso derivatives have shown that both steric and electronic effects play a crucial role in determining the position of the conformational equilibrium nih.gov.

Table 1: General Rotational Barriers in Related N-Nitroso Compounds

| Compound Class | Bond of Rotation | Typical Rotational Barrier (kcal/mol) | Method of Determination |

|---|---|---|---|

| N-Nitrosamines | N-N | ~21-25 | NMR Spectroscopy nih.gov |

| C-Nitrosoindolizines | C-NO | Unusually high | NMR and Molecular Modeling nih.gov |

| [s]-Triazines | Aryl-N | ~15-18 | NMR Spectroscopy nih.gov |

This table presents generalized data from related compound classes to infer potential properties of this compound.

Molecular Dynamics and Docking Studies of Related Quinoxalinones

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to investigate the behavior of molecules and their interactions with biological targets at an atomic level mdpi.com. While specific studies on this compound are scarce, extensive research has been conducted on various derivatives of the 3,4-dihydroquinoxalin-2(1H)-one core, providing a solid foundation for understanding their potential as therapeutic agents. nih.govnih.gov

These studies often aim to design and evaluate novel inhibitors for a range of protein targets. For instance, derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been investigated as inhibitors of c-Jun N-terminal kinase 3 (JNK3), a protein implicated in neurodegenerative diseases. nih.gov In such studies, molecular docking is used to predict the binding mode of the compounds within the active site of the target protein, while MD simulations are employed to assess the stability of the ligand-protein complex over time. nih.gov

Docking studies on quinoxalinone derivatives targeting the epidermal growth factor receptor (EGFR) have revealed key interactions, such as hydrogen bonds and π-cation interactions, that contribute to their binding affinity. nih.gov The binding energies calculated from these simulations often correlate well with experimentally determined inhibitory concentrations (IC50 values). nih.gov Similarly, quinoxalin-2(1H)-one derivatives have been explored as potential inhibitors for targets in colorectal cancer, such as COX-2, with docking studies helping to elucidate the structural basis for their activity. nih.gov

In the context of designing soluble guanylyl cyclase (sGC) activators, docking calculations guided the structural optimization of 3,4-dihydroquinoxalin-2(1H)-one derivatives. nih.gov These studies highlighted the importance of specific substitutions on the quinoxalinone skeleton for achieving desired interactions within the target's heme-NO and cGMP-binding (H-NOX) domain. nih.gov

Table 2: Examples of Molecular Docking Studies on Quinoxalinone Derivatives

| Quinoxalinone Derivative | Protein Target | Key Interactions Observed | Range of Binding Energies (kcal/mol) |

|---|---|---|---|

| 1,2,3-Triazole substituted quinoxalines | EGFR | Hydrogen bonds with LYS721, MET769; π-cation with LYS721 | -9.57 to -12.03 nih.gov |

| (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one derivatives | JNK3 | Not specified in abstract | Not specified in abstract nih.gov |

| Carboxylic acid substituted 3,4-dihydroquinoxalin-2(1H)-ones | sGC β1 H-NOX domain | Interactions within the hydrophilic cavity | Not specified in abstract nih.gov |

| Quinoxalinone Schiff's bases | COX-2 | H-bond interactions with Tyr355 and Arg120; pi-pi interaction with Tyr355 | Not specified in abstract nih.gov |

This table summarizes findings from molecular docking studies on various quinoxalinone derivatives against different biological targets.

The insights gained from these computational studies are instrumental in the rational design of new quinoxalinone-based compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Compound Name Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

| JNK3 | c-Jun N-terminal kinase 3 |

| EGFR | Epidermal Growth Factor Receptor |

| sGC | soluble Guanylyl Cyclase |

| COX-2 | Cyclooxygenase-2 |

| (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one | (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one |

| This compound | This compound |

| 3,4-dihydroquinoxalin-2(1H)-one | 3,4-dihydroquinoxalin-2(1H)-one |

Spectroscopic Characterization Methodologies for 4 Nitroso 3,4 Dihydroquinoxalin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural Assignment using ¹H and ¹³C NMR

No specific ¹H or ¹³C NMR data for 4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one could be located in the surveyed scientific literature. For related, but distinct, 3,4-dihydroquinoxalin-2(1H)-one derivatives, NMR spectroscopy is a crucial tool for structural elucidation. rsc.orgnih.gov For instance, in various substituted 3,4-dihydroquinoxalin-2(1H)-ones, the chemical shifts and coupling constants of the aromatic and aliphatic protons provide definitive information about the substitution pattern on the benzene (B151609) ring and the stereochemistry at the C3 position. rsc.org Similarly, ¹³C NMR data for these related structures offer clear signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the heterocyclic ring. rsc.org However, without experimental data for the title compound, a similar detailed assignment is not possible.

Configuration and Conformation Analysis through NMR

The configuration and conformation of the 3,4-dihydroquinoxalin-2(1H)-one scaffold can be investigated using advanced NMR techniques. However, no such studies have been published for the 4-nitroso derivative. For other quinoxaline (B1680401) derivatives, techniques such as Nuclear Overhauser Effect (NOE) spectroscopy would be instrumental in determining the spatial arrangement of the nitroso group relative to the rest of the molecule.

Mass Spectrometry (MS) Techniques (e.g., HRMS-ESI)

Detailed mass spectrometric data, such as that obtained from High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI), are unavailable for this compound. For other novel quinoxalinone derivatives, ESI-MS/MS has been effectively used to determine fragmentation pathways and confirm molecular structures. nih.gov Such analysis for the target compound would be expected to show a prominent molecular ion peak and characteristic fragmentation patterns related to the loss of the nitroso group and other fragments from the quinoxalinone core.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of this compound have not been reported. The UV-Vis spectra of quinoxaline derivatives are known to be influenced by the substituents on the heterocyclic and benzene rings. researchgate.netnih.govresearchgate.net Typically, quinoxalin-2(1H)-one and its derivatives exhibit absorption maxima in the UV region, which can be influenced by the solvent and substitution. mdpi.com The introduction of a nitroso group at the N4 position would be expected to significantly alter the electronic structure and, consequently, the UV-Vis absorption spectrum, likely introducing a characteristic n→π* transition for the N-nitroso chromophore at longer wavelengths. nih.gov The fluorescence properties would similarly be dependent on the specific electronic transitions, but no experimental data are available.

Advanced Spectroscopic Methods for Nitroso Heterocycles (e.g., Raman Spectroscopy)

While Raman spectroscopy has been employed to study the formation and structure of other nitroso compounds, including some N-nitrosamines, nih.gov no studies have specifically applied this or other advanced spectroscopic techniques to this compound. Such methods could provide valuable information on the vibrational modes of the nitroso group and the quinoxalinone skeleton.

Advanced Research Applications of Quinoxalinone Nitroso Derivatives

Strategic Application as Synthetic Intermediates and Synthons

Quinoxaline (B1680401) derivatives are recognized as versatile building blocks and intermediates in the synthesis of novel heterocyclic scaffolds, making them a prime focus in medicinal chemistry research. tandfonline.com The foundational structure, quinoxalin-2(1H)-one, can be synthesized through various methods, including the reductive cyclization of precursors like 2-chloro-N-(2-nitrophenyl)-acetamide or the condensation of o-phenylenediamine (B120857) with reagents such as n-butyloxo-acetate. sapub.org

The introduction of a nitroso group at the N4 position, creating 4-Nitroso-3,4-dihydroquinoxalin-2(1H)-one, transforms the molecule into a highly strategic intermediate. The N-nitroso group is a key functional handle that opens up numerous synthetic pathways. The synthesis of N-nitrosamines can be efficiently achieved using nitrosating agents like tert-butyl nitrite (B80452) (TBN) under mild conditions. schenautomacao.com.br

The reactivity of the N-nitroso group is well-documented. It is susceptible to nucleophilic attack at the nitroso-nitrogen by organometallic reagents such as Grignard or organolithium compounds. nih.gov Furthermore, the nitroso group can be readily removed. For instance, N-nitroso compounds are known to decompose in aqueous acidic media, reverting to the parent amine and nitrous acid in a process known as denitrosation. rsc.org This lability makes the nitroso group an effective protecting group or a precursor for regenerating the parent N-H functionality under specific conditions.

The N-nitroso group can also be reduced to form 1,1-disubstituted hydrazines. nih.gov This transformation allows the this compound synthon to be used for constructing more complex nitrogen-containing heterocyclic systems. The combination of the inherent reactivity of the quinoxalinone core with the versatile chemistry of the N-nitroso functional group establishes this compound as a valuable intermediate for the design and synthesis of new functional molecules and complex bioactive compounds. tandfonline.comnih.gov

Exploration in Advanced Materials Science

The unique electronic and photophysical properties of the quinoxaline core have propelled its derivatives into the forefront of advanced materials science research. rsc.org Their applications span from organic electronics to stimuli-responsive systems.

Organic Semiconductors and Electron Transport Materials

Quinoxaline derivatives are a highly promising class of heterocyclic compounds for charge transport applications. nih.gov They are particularly attractive as electron-transporting materials (ETMs) and n-type semiconductors in various organic electronic devices, including organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). researchgate.netqmul.ac.uk

The performance of these materials is heavily influenced by their molecular structure. The introduction of specific functional groups allows for precise control over energy levels, bandgaps, and charge carrier transport properties. beilstein-journals.org Research has shown that incorporating strong electron-withdrawing groups, such as nitro or cyano groups, onto the quinoxaline core is an effective strategy for tuning these characteristics. researchgate.netbeilstein-journals.org This modification lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a desirable trait for efficient electron injection and transport. beilstein-journals.org The strategic design of quinoxaline-based molecules, balancing electron-donating and electron-withdrawing moieties, can reduce the band gap and shift electronic absorption bands, which is critical for applications in photovoltaics. researchgate.net

Below is a table summarizing the properties of various quinoxaline derivatives investigated as electron transport materials.

| Derivative Family | Key Structural Feature | HOMO (eV) | LUMO (eV) | Application/Finding | Reference |

| Qx45 Series | Bromo and nitro substitutions | - | -3.29 to -3.43 | Low-lying LUMO levels suggest potential as efficient ETMs. | beilstein-journals.org |

| Qx7 / Qx8 | Varied alkoxy side chain positions | - | - | Side chain engineering significantly impacts charge transport and power conversion efficiency (PCE). | beilstein-journals.org |

| PTQ10 | Thiophene-alt-difluoro-quinoxaline polymer | - | - | Achieved high PCE (>16%) in polymer solar cells with Y6 acceptor. | nih.gov |

| Qx69 | CN and fluorine substitutions | - | - | Resulted in red-shifted absorption and emission, showing tunable optical properties. | researchgate.net |

| TPAQuCz | Triphenylamine donor, quinoxaline acceptor | -5.31 | -2.99 | Star-shaped molecule with low band gap and good hole-transporting ability. | researchgate.net |

Photochromic Systems Development

While direct examples of photochromism in this compound are not widely reported, related quinoxalinone derivatives exhibit a range of stimuli-responsive optical behaviors, including photo-induced reactivity and acidochromism.

Photoinduced processes in quinoxaline derivatives have been studied, revealing that upon UVA irradiation, they can generate reactive oxygen species (ROS) through the activation of molecular oxygen. nih.gov This photosensitizer character indicates a strong interaction with light, which is a prerequisite for photochromic behavior. nih.gov The formation of new intermediates upon irradiation, evidenced by changes in UV/vis absorption spectra, further highlights their photochemical activity. nih.gov

More directly, certain quinoxalinone derivatives display acidochromism, where their color and fluorescence properties change in response to pH. An oxidative cross-coupling reaction was developed that relies on the B(C₆F₅)₃·H₂O induced acidochromism of quinoxalinone derivatives, which proceeds under mild, external photocatalyst-free conditions. researchgate.net The products of this reaction are themselves fluorophores with significant fluorescence properties. researchgate.net Additionally, strategic molecular modifications, such as the introduction of cyano and fluorine substitutions, can lead to materials with tunable optical properties that respond to their environment (solvatochromism) or to mechanical stimulation. researchgate.net These findings underscore the potential for developing quinoxalinone-based systems, including nitroso derivatives, for advanced applications in smart materials and sensors where a change in color or fluorescence is triggered by an external stimulus like light, pH, or mechanical force.

Development of Novel Catalytic Systems

While quinoxaline derivatives are often the target products of catalytic synthesis, orientjchem.orgresearchgate.netresearchgate.net recent research has demonstrated their active participation within catalytic cycles, particularly in the realm of photoredox catalysis. The inherent photoactive nature of the quinoxalinone core allows it to function as a photosensitizer or even a photocatalyst in certain transformations. nih.govresearchgate.net

A notable example is the visible-light-driven, molecular dye-catalyzed C-3 methylation of quinoxalin-2(1H)-ones. researchgate.net In another advanced application, an oxidative cross-coupling of quinoxalinones with indole (B1671886) derivatives was achieved without an external photocatalyst. researchgate.net This reaction is induced by the acidochromism of the quinoxalinone derivative itself, indicating that the substrate's photo-responsive properties are integral to the catalytic cycle. researchgate.net

Furthermore, EPR spin trapping experiments have confirmed that photoexcitation of quinoxaline derivatives leads to the generation of superoxide (B77818) radical anions via an electron transfer mechanism. nih.gov This ability to activate molecular oxygen upon irradiation establishes their character as photosensitizers, which can be harnessed to drive chemical reactions. nih.gov The development of such systems, where the quinoxalinone scaffold is not a passive substrate but an active component driving the reaction, opens new avenues for creating novel, metal-free catalytic processes for organic synthesis. researchgate.net

Utilization as Research Probes for Molecular Interactions and Biological Processes

The structural versatility of quinoxaline derivatives makes them excellent candidates for the development of molecular probes to investigate complex biological systems. acs.orgnih.gov They can be engineered to target specific biological entities or to report on cellular events.

A prominent application is in the field of molecular imaging. Researchers have synthesized quinoxaline carboxamide derivatives and radiolabeled them with iodine-125 (B85253) to create melanoma-targeting probes. acs.orgnih.gov These radiotracers have shown significant tumor uptake in melanoma-bearing mice, allowing for in vivo imaging and biodistribution studies. acs.org The fast clearance from non-target organs results in high tumor-to-blood and tumor-to-muscle ratios, making them promising ligands for targeted radionuclide therapy. nih.gov

Biodistribution of Radiolabeled Quinoxaline Probes in Melanoma-Bearing Mice (% Injected Dose/Gram)

| Compound | 1 h p.i. | 24 h p.i. | 72 h p.i. | Key Finding | Reference |

|---|---|---|---|---|---|

| [¹²⁵I]1d | 5.68 | 5.60 | 3.68 | Most promising ligand due to favorable clearance and high tumor uptake. | acs.org |

| [¹²⁵I]1e | 4.40 | 3.18 | 1.80 | High initial uptake with faster clearance compared to 1d. | acs.org |

| [¹²⁵I]1f | 2.43 | 3.96 | 4.38 | Increasing tumor retention over time. | acs.org |

| [¹²⁵I]1g | 3.13 | 4.54 | 5.60 | Highest uptake at 72h, showing prolonged retention. | acs.org |

Beyond imaging, quinoxaline derivatives serve as probes for cellular processes. Their ability to generate reactive oxygen species (ROS) upon photoexcitation allows them to be used to study photoinduced processes and oxidative stress within cells, which can be monitored using techniques like EPR spectroscopy. nih.gov Quinoxaline 1,4-di-N-oxides, for instance, can act as hypoxia-activated prodrugs that release hydroxyl radicals upon reduction, providing a tool to investigate DNA damage and repair pathways in cancer cells. nih.gov

The 4-nitroso group on this compound introduces another probing capability. N-nitroso compounds are well-known as potential donors of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. The N-NO bond can be cleaved under various conditions, such as acid catalysis, to release the parent amine and nitrous acid. rsc.org This chemical property positions this compound as a potential research tool for the controlled release of NO, enabling studies of its effects on cellular signaling, vasodilation, and neurotransmission.

Q & A

Q. What is the optimized synthetic route for 4-nitroso-3,4-dihydroquinoxalin-2(1H)-one, and how can reaction conditions be controlled to maximize yield?

The compound is synthesized by nitrosation of 3,4-dihydroquinoxalin-2(1H)-one using sodium nitrite (NaNO₂) in a mixed solvent of acetic acid and water (1:1 v/v) under ice-cooled conditions. Key parameters include slow addition of NaNO₂ to avoid excessive exothermicity and maintaining a reaction time of 2 hours. This method yields 81% of the product as a yellow solid, confirmed by LCMS (m/z [M+H]⁺ = 178.1) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

High-resolution mass spectrometry (HRMS) and LCMS are critical for verifying molecular weight and purity. Nuclear magnetic resonance (NMR), including ¹H and ¹³C, identifies substituent positions and electronic environments. Infrared (IR) spectroscopy detects characteristic N=O stretching vibrations (~1500 cm⁻¹) of the nitroso group. For derivatives, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) resolves complex regiochemistry .

Q. What are the stability considerations for handling this compound in laboratory settings?

Nitroso compounds are light- and heat-sensitive. Storage at –20°C under inert atmosphere (N₂/Ar) is recommended. Decomposition risks increase in acidic or basic media, necessitating pH-neutral conditions during reactions. Safety data for analogous compounds (e.g., 3,3-dimethyl derivatives) highlight acute toxicity (Category 4), requiring gloves, goggles, and fume hoods .

Advanced Research Questions

Q. How can this compound be functionalized via transition metal-catalyzed cross-coupling?

Copper-catalyzed aerobic oxidative alkynylation enables C–H bond activation at the 3-position. For example, using CuI (10 mol%), phenanthroline ligands, and terminal alkynes under O₂ yields ethynyl-substituted derivatives (e.g., 3-((4-chlorophenyl)ethynyl)-4-benzyl-3,4-dihydroquinoxalin-2(1H)-one) with yields up to 65%. Steric hindrance from substituents (e.g., 4-benzyl) influences regioselectivity .

Q. What mechanistic insights explain the divergent outcomes in HFIP-catalyzed Mannich reactions involving this compound?

Hexafluoroisopropanol (HFIP) stabilizes cationic intermediates via hydrogen bonding, directing reactivity toward either difluoro-substituted 3,4-dihydroquinoxalin-2(1H)-ones or monofluoroquinoxalin-2(1H)-ones. The choice of amine nucleophile (primary vs. secondary) and solvent polarity determines product distribution, validated by DFT calculations .

Q. How does this compound serve as a precursor for bioactive heterocycles like benzimidazoles?

Reaction with hydrazine hydrate induces rearrangement via aza-Michael addition and ring contraction, yielding 2-(pyrazol-3-yl)benzimidazoles. Substituents on the quinoxalinone (e.g., arylacylidene groups) dictate the regiochemistry of the final benzimidazole, with applications in antimicrobial and anticancer drug discovery .

Q. What strategies resolve contradictions in reported yields for similar derivatives (e.g., 33% vs. 65%)?

Discrepancies arise from electronic/steric effects of substituents and catalyst loading. For example, 4-benzyl-3-(2-(2-methoxyphenyl)-2-oxoethyl)-3,4-dihydroquinoxalin-2(1H)-one (65% yield) benefits from electron-donating methoxy groups enhancing electrophilicity, while bulky thiophenyl analogs (53% yield) suffer from steric hindrance .

Q. What advanced purification techniques ensure high purity for electrophilic substitution studies?

Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes nitroso dimer byproducts. Recrystallization from ethanol/water mixtures improves crystalline purity (>98%), validated by HPLC with UV detection (λ = 254 nm) .

Methodological and Analytical Questions

Q. How is computational chemistry applied to predict synthetic pathways for novel derivatives?

Retrosynthetic tools (e.g., Reaxys, Pistachio) analyze feasible routes via fragment-based relevance scoring. For one-step syntheses, AI models prioritize reactions with high atom economy (e.g., nitrosation, alkynylation) and flag steric clashes using molecular docking simulations .

Q. What protocols validate the biological relevance of derivatives in enzyme inhibition assays?

Derivatives are screened against targets like Mycobacterium tuberculosis enoyl-ACP reductase using microplate-based IC₅₀ assays. For example, 4-{4-[(hydrazinylmethoxy)(hydroxy)methyl]phenyl}-3-methyl-3,4-dihydroquinoxalin-2(1H)-one shows sub-µM activity, confirmed by X-ray crystallography of enzyme-inhibitor complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.